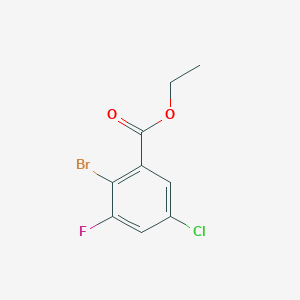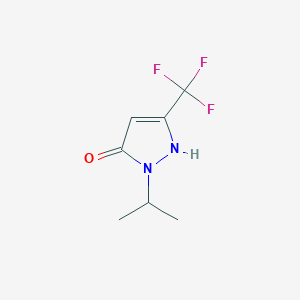
1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a hydroxyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or ethanol. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and bases like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its binding to enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different solubility and reactivity.
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-boronic acid: Contains a boronic acid group, which can participate in unique reactions such as Suzuki coupling.
Propriétés
Formule moléculaire |
C7H9F3N2O |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
2-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H9F3N2O/c1-4(2)12-6(13)3-5(11-12)7(8,9)10/h3-4,11H,1-2H3 |
Clé InChI |
HHHOOBZJZHNCLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C=C(N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


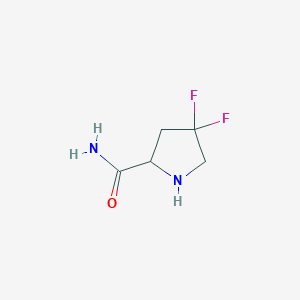
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)

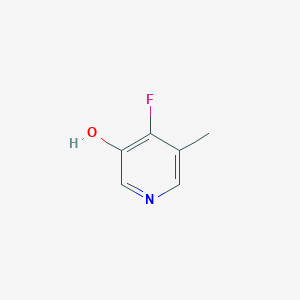
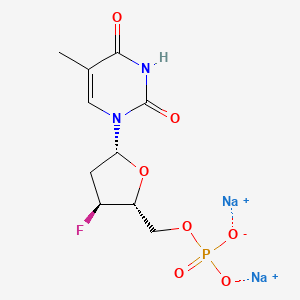
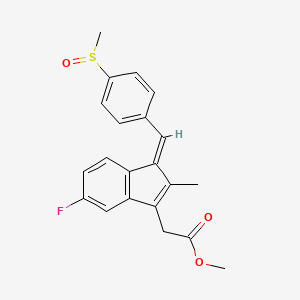
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
